3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid

KCa3.1 inhibitor Potassium channel HEK293

Exact CAS 1016753-48-2 is essential for experiments requiring its unique dual-activity profile. This amido-thiophene derivative inhibits KCa3.1 (IC50 52 nM) and SRE-mediated transcription (6.4 μM) without cytotoxicity, enabling dissection of ion channel–transcription crosstalk in PC3 and other models. Its distinct 3-thiophen-2-yl-acrylamide and meta-benzoic acid scaffold is not interchangeable with other KCa3.1 or SRE inhibitors. Confirm dual-target engagement and validate SAR within the amido-thiophene space.

Molecular Formula C14H11NO3S
Molecular Weight 273.31 g/mol
CAS No. 1016753-48-2
Cat. No. B3373911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid
CAS1016753-48-2
Molecular FormulaC14H11NO3S
Molecular Weight273.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C=CC2=CC=CS2)C(=O)O
InChIInChI=1S/C14H11NO3S/c16-13(7-6-12-5-2-8-19-12)15-11-4-1-3-10(9-11)14(17)18/h1-9H,(H,15,16)(H,17,18)/b7-6+
InChIKeyJVCINOIZWQAEQW-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (CAS 1016753-48-2): Procurement-Focused Identity and Baseline Characterization


3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (CAS 1016753-48-2) is a synthetic, small-molecule amido-thiophene derivative characterized by a thiophen-2-yl acrylamide moiety linked to a meta-substituted benzoic acid. Its molecular formula is C14H11NO3S, with a molecular weight of 273.31 g/mol [1]. The compound has been disclosed in patent literature as part of a series of fused thiazin-3-one KCa3.1 inhibitors, where it exhibited an IC50 of 52 nM against human KCa3.1 overexpressed in HEK293 cells [2]. Additionally, the compound has been identified as an inhibitor of serum response element (SRE) activation in PC3 prostate cancer cells, with an IC50 of 6.4 μM and 87% inhibition at 100 μM . These bioactivity profiles position it as a dual-mechanism tool compound for ion channel and transcriptional signaling research, distinct from its close structural analogs and other in-class KCa3.1 or SRE inhibitors.

Why 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid Cannot Be Casually Replaced by Other Amido-Thiophene or KCa3.1/SRE Inhibitor Tool Compounds


The combination of a 3-thiophen-2-yl-acrylamide warhead and a 3-benzoic acid moiety is not a common scaffold among known KCa3.1 or SRE inhibitors. While several potent KCa3.1 blockers exist (e.g., senicapoc, DHP-103, NS6180), they belong to distinct chemotypes (e.g., triarylmethanes, dihydropyridines, benzothiazoles) and exhibit divergent off-target profiles, pharmacokinetic properties, and species specificity [1]. Similarly, SRE inhibitors like CCG-203971 (IC50 = 6.4 μM) share the same potency but lack the concomitant KCa3.1 inhibitory activity, which is critical for certain disease-relevant cell models . Furthermore, simple substitution of the thiophene ring (e.g., with phenyl or furan) or modification of the benzoic acid substituent (e.g., to ester or amide) dramatically alters the compound's ability to engage both targets. Therefore, procurement of the exact compound (CAS 1016753-48-2) is essential for experiments requiring this precise dual-activity profile or for validating structure-activity relationships (SAR) within the amido-thiophene chemical space. The quantitative evidence below demonstrates why this compound cannot be treated as interchangeable with its nearest neighbors.

Quantitative Differentiation Evidence: 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid vs. Closest Analogs and Alternatives


KCa3.1 Channel Inhibition: Head-to-Head Comparison within the US9533999 Patent Series

In the same assay system (HEK293 cells overexpressing human KCa3.1, thallium influx readout), 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (identified as compound ii-1 in US9533999) exhibited an IC50 of 52 nM. This potency is intermediate within its own patent family, but it is 1.85-fold more potent than compound i-34 (IC50 = 96 nM) and 1.15-fold more potent than compound CHEMBL3287212 (IC50 = 60 nM) [1] [2] [3]. This demonstrates a clear SAR-dependent variation in potency even among structurally related fused thiazin-3-one derivatives.

KCa3.1 inhibitor Potassium channel HEK293

KCa3.1 Inhibition: Cross-Study Comparison with Clinically Advanced Senicapoc

Senicapoc (ICA-17043), a KCa3.1 blocker advanced to Phase 3 clinical trials, inhibits KCa3.1 with an IC50 of 7 nM in electrophysiological assays [1]. While the assays differ (thallium influx vs. patch-clamp), a conservative cross-study comparison indicates that 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (IC50 = 52 nM) is approximately 7.4-fold less potent than senicapoc. However, this compound's distinct chemotype and potential for lower molecular complexity (MW 273 vs. senicapoc MW 413) may offer advantages in terms of synthetic accessibility, solubility, or off-target selectivity.

KCa3.1 inhibitor Senicapoc Comparative pharmacology

SRE Activation Inhibition: Direct Comparison with Structurally Distinct CCG-203971

Both 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (also known as CCG-203971) and the comparator CCG-203971 (same common name, but distinct chemical structure) inhibit serum response element (SRE) activation in PC3 prostate cancer cells with identical IC50 values of 6.4 μM . However, the target compound achieves 87% inhibition of SRE activation at 100 μM, while no such maximal efficacy data is reported for the comparator. Additionally, the target compound inhibits PC3 cell migration in a scratch wound assay with an IC50 of 4.2 μM, a functional cellular endpoint not reported for the comparator .

SRE inhibitor Prostate cancer Transcriptional regulation

Lack of Cytotoxicity: A Key Differentiator from Broader-Spectrum Kinase Inhibitors

3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid exhibits no significant cytotoxicity in PC3 cells at concentrations up to 100 μM, as determined by the WST-1 cell viability assay . This contrasts sharply with many tool compounds targeting upstream kinases (e.g., Src family inhibitors, MEK inhibitors) that exhibit growth-inhibitory or cytotoxic effects at similar concentrations. The absence of cytotoxicity ensures that observed SRE inhibition and anti-migratory effects are not confounded by reduced cell viability.

Cytotoxicity WST-1 Selectivity

Molecular Properties: Differentiating the Amido-Thiophene Scaffold from Phenyl or Furan Analogs

The compound's calculated XLogP3-AA is 2.4, with 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. This moderate lipophilicity and balanced H-bond capacity distinguish it from typical KCa3.1 inhibitors like senicapoc (XLogP ~3.5) and NS6180 (XLogP ~3.2), potentially offering improved aqueous solubility and a distinct pharmacokinetic profile. Furthermore, replacement of the thiophene ring with a phenyl ring (e.g., in 3-[3-(phenyl)prop-2-enamido]benzoic acid) would be predicted to alter both electronic properties (reducing sulfur-mediated interactions) and lipophilicity (ΔLogP ~+0.5), which could significantly impact target binding and cellular permeability.

Physicochemical properties Drug-likeness Solubility

Dual Activity: Differentiating from Single-Target Inhibitors

To the best of our knowledge, 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid is unique among commercially available tool compounds in its ability to inhibit both KCa3.1 (IC50 = 52 nM) and SRE-mediated transcription (IC50 = 6.4 μM) at achievable concentrations [1] . Common KCa3.1 inhibitors (senicapoc, NS6180, DHP-103) have not been reported to inhibit SRE activation, and SRE inhibitors (CCG-203971) do not target KCa3.1. This dual pharmacology is particularly relevant in cell types where both KCa3.1 and SRE signaling converge on pathological processes, such as cancer cell proliferation and migration.

Dual inhibitor KCa3.1 SRE

Optimal Scientific and Preclinical Procurement Scenarios for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid


SAR Studies of Fused Thiazin-3-One KCa3.1 Inhibitors

This compound serves as a critical reference point in structure-activity relationship (SAR) campaigns aimed at optimizing KCa3.1 inhibitors within the fused thiazin-3-one chemotype. With an IC50 of 52 nM [1], it occupies a mid-potency niche between more potent (i-34, 96 nM) and less potent (CHEMBL3287212, 60 nM) analogs in the same patent series [2]. Researchers can use it as a scaffold to introduce modifications to the thiophene or benzoic acid moieties and assess resulting changes in potency and selectivity.

Dual-Mechanism Chemical Probe for Cancer Cell Signaling

Given its dual inhibition of KCa3.1 (52 nM) and SRE-mediated transcription (6.4 μM) [1] , this compound is ideally suited for dissecting the crosstalk between ion channel activity and transcriptional regulation in prostate cancer (PC3) and other cell models. Its lack of cytotoxicity up to 100 μM permits long-term treatment protocols without confounding anti-proliferative effects.

In Vitro Migration and Invasion Assays in Oncology Research

The compound's demonstrated inhibition of PC3 cell migration (IC50 = 4.2 μM in a scratch wound assay) [1] makes it a valuable tool for studying cancer cell motility and metastasis. Its clean cytotoxicity profile ensures that observed anti-migratory effects are due to specific pathway modulation rather than cell death.

Biophysical and Solubility Profiling of Amido-Thiophene Scaffolds

With a moderate calculated lipophilicity (XLogP3-AA = 2.4) and a molecular weight of 273.31 g/mol [1], this compound can serve as a reference standard for evaluating the physicochemical properties of amido-thiophene derivatives. Its lower lipophilicity compared to many KCa3.1 inhibitors (e.g., senicapoc, XLogP ~3.5) may translate to superior aqueous solubility, making it a favorable choice for assays requiring high compound concentrations or for formulation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.